Succinamopine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

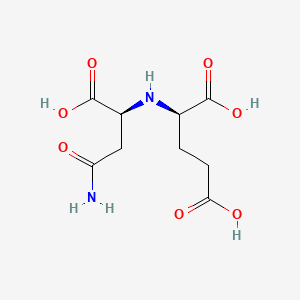

Succinamopine is a natural product found in Nicotiana tabacum with data available.

Wissenschaftliche Forschungsanwendungen

Microbial Utilization and Opine Catabolism

Succinamopine, an opine, plays a significant role in the microbial ecology of soil and plants. Microorganisms utilizing this compound as the sole carbon source have been recovered from crown gall tumors, soil, and surface-disinfected potato tubers. This indicates the role of this compound in shaping microbial communities, especially in the context of plant-pathogen interactions involving Agrobacterium species (Nautiyal & Dion, 1990). Additionally, fungi capable of catabolizing crown gall opines, including this compound, have been identified, further highlighting the diversity and ecological significance of opine metabolism (Beauchamp et al., 1990).

Role in Agrobacterium-Plant Interactions

This compound is closely linked with the pathogenesis of Agrobacterium tumefaciens, a bacterium that causes crown gall disease in plants. Studies have shown that this compound and related opines are synthesized by transformed plant cells and are specifically catabolized by certain strains of Agrobacterium carrying tumor-inducing plasmids. This interplay is crucial for understanding the molecular mechanisms of plant-pathogen interactions and the evolutionary aspects of microbial virulence (Chilton et al., 1984).

Molecular Genetics and Biotechnology

The genetic characterization of this compound-related Ti-plasmids in Agrobacterium has provided insights into the molecular basis of plant transformation. The complete sequencing of such plasmids reveals their evolutionary relationships with other opine-type Ti-plasmids and their role in the horizontal gene transfer between bacteria and plants. This knowledge is pivotal for biotechnological applications, including genetic engineering in plants (Shao et al., 2019).

Implications in Bioremediation and Environmental Studies

Understanding the catabolism of opines like this compound by soil microorganisms has implications for bioremediation and soil health. The ability of diverse bacteria and fungi to utilize these compounds indicates potential strategies for managing soil ecosystems and mitigating the effects of plant pathogens (Tremblay et al., 1987).

Epimeric Forms and Structural Variations

Research has also focused on identifying various forms of this compound, such as L,L-succinamopine and D,L-succinamopine. The discovery of these epimeric forms contributes to our understanding of the structural diversity of opines and their specific interactions with microbial enzymes. This knowledge aids in elucidating the complex biochemical pathways involved in crown gall disease (Chilton et al., 1985).

Eigenschaften

CAS-Nummer |

88194-24-5 |

|---|---|

Molekularformel |

C9H14N2O7 |

Molekulargewicht |

262.22 g/mol |

IUPAC-Name |

(2R)-2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]pentanedioic acid |

InChI |

InChI=1S/C9H14N2O7/c10-6(12)3-5(9(17)18)11-4(8(15)16)1-2-7(13)14/h4-5,11H,1-3H2,(H2,10,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5+/m1/s1 |

InChI-Schlüssel |

HULCBRRKIWCSOF-UHNVWZDZSA-N |

Isomerische SMILES |

C(CC(=O)O)[C@H](C(=O)O)N[C@@H](CC(=O)N)C(=O)O |

SMILES |

C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |

Kanonische SMILES |

C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |

| 88194-24-5 | |

Synonyme |

succinamopine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

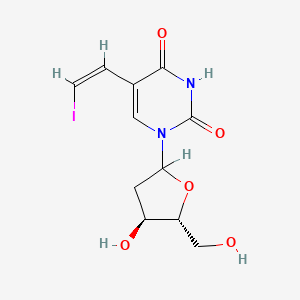

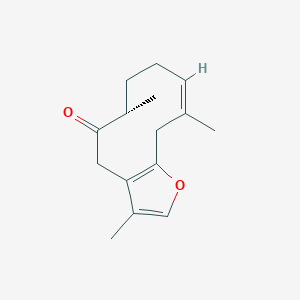

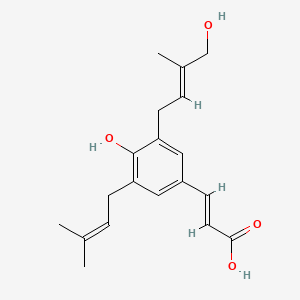

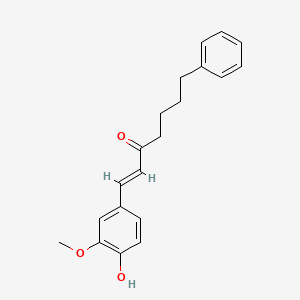

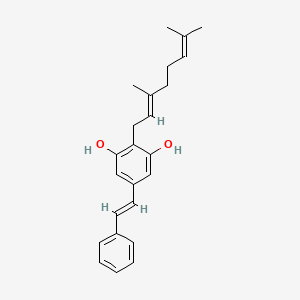

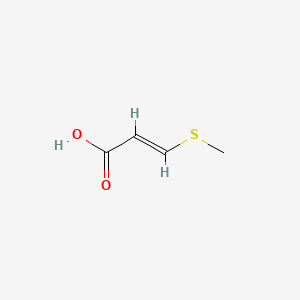

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)

![3-[2-[[(1S,2R,3R,4R)-3-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1239513.png)

![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)

![[(1S,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1239520.png)

![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)